molecular formula C20H17F3N4OS B2888400 2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 1358308-72-1

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2888400
CAS RN: 1358308-72-1
M. Wt: 418.44
InChI Key: IERILIKTUKYGHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(benzylamino)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, also known as BPTA, is a chemical compound that has been studied for its potential applications in scientific research. BPTA is a member of the pyridazinone family of compounds and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated potential in antimicrobial applications. Fahim and Ismael (2019) reported on the synthesis of related acetamide derivatives, showing good antimicrobial activity, particularly compounds 12a and 14a, which exhibited high activity against most strains. This indicates the potential of acetamide derivatives in antimicrobial research (Fahim & Ismael, 2019).

Inotropic Activity

Compounds similar to the one have been studied for their inotropic activity. Robertson et al. (1986) discovered that certain lactam analogues of N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide are potent positive inotropes in dogs, suggesting the relevance of this chemical structure in cardiovascular research (Robertson et al., 1986).

Histamine H3 Receptor Inverse Agonism

Hudkins et al. (2011) identified a related compound as a potent, selective histamine H3 receptor inverse agonist, indicating its potential use in the treatment of attentional and cognitive disorders. This underscores the significance of pyridazin-3-one derivatives in neuropsychiatric research (Hudkins et al., 2011).

Acidity Constants and Chemical Reactivity

Duran and Canbaz (2013) focused on determining the acidity constants of related acetamide derivatives, highlighting the importance of understanding the chemical reactivity and properties of such compounds for potential applications in drug design and development (Duran & Canbaz, 2013).

Antisecretory Activity

Yamada et al. (1981) synthesized and investigated the antisecretory activity of pyridazine derivatives. Their research provides insights into the potential use of these compounds in treating conditions like ulcers, further emphasizing the therapeutic potential of acetamide derivatives in gastrointestinal research (Yamada et al., 1981).

Biological Activity of Derivatives

Jebur et al. (2018) conducted a study to investigate the biological activity of certain heterocyclic compounds, including derivatives of benzothiazole-6-carboxylate. This research suggests the applicability of such compounds in developing new antibacterial agents (Jebur, Abdullah, & Saleh, 2018).

properties

IUPAC Name

2-[6-(benzylamino)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4OS/c21-20(22,23)15-6-8-16(9-7-15)25-18(28)13-29-19-11-10-17(26-27-19)24-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERILIKTUKYGHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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